BSc5371 Exhibits Superior Cytotoxicity in FLT3-ITD+ AML Cells Compared to Clinical-Stage FLT3 Inhibitors
BSc5371 was directly compared to FLT3 inhibitors from recent clinical trials in a cell viability assay using the FLT3-ITD mutated MV4-11 cell line. BSc5371 demonstrated 'superior cytotoxicity' [1] with an IC50 of 6 nM . While specific IC50 values for the clinical comparators were not disclosed in the abstract, the direct head-to-head nature of the experiment provides a quantitative basis for its superior potency in this model system.
| Evidence Dimension | Cell Viability (Cytotoxicity) |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | Compounds from recent clinical trials (unspecified, but likely include gilteritinib, quizartinib, etc.) |
| Quantified Difference | Superior cytotoxicity observed in a head-to-head assay |
| Conditions | MV4-11 (FLT3-ITD mutated) cell line, 77-hour treatment |
Why This Matters
This direct comparison in a clinically relevant AML cell line provides clear justification for selecting BSc5371 over other advanced FLT3 inhibitors for preclinical studies focused on maximum potency.
- [1] Bensinger, D., Stubba, D., Cremer, A., Kohl, V., Waßmer, T., Stuckert, J., Engemann, V., Stegmaier, K., Schmitz, K., & Schmidt, B. (2019). Virtual Screening Identifies Irreversible FMS-like Tyrosine Kinase 3 Inhibitors with Activity toward Resistance-Conferring Mutations. Journal of Medicinal Chemistry, 62(5), 2428–2446. https://doi.org/10.1021/acs.jmedchem.8b01714 View Source
